Mucochloric acid

Mutagenicity Toxicology Water Disinfection Byproducts

Researchers requiring moderate-potency genotoxicity reference standards or versatile heterocyclic precursors face inconsistent purity and undocumented tautomeric equilibria. Mucochloric acid (MCA) solves this: • Calibrated moderate mutagenic potency (2.92 revertant/mmol) vs. MBA (5.54), preventing assay saturation and enabling clearer dose-response resolution • Superior chloropropenal nucleoside adduct yields (19 mol% for adenosine) vs. MBA (4 mol%), enabling definitive spectroscopic characterization • Two distinct polymorphic forms (triclinic & orthorhombic) for solid-state solubility, dissolution, and stability investigations

Molecular Formula C4H2Cl2O3
Molecular Weight 168.96 g/mol
CAS No. 57697-64-0
Cat. No. B536451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucochloric acid
CAS57697-64-0
SynonymsMucochloric acid;  Dichloromalealdehydic acid;  Kyselina mukochlorova; 
Molecular FormulaC4H2Cl2O3
Molecular Weight168.96 g/mol
Structural Identifiers
SMILESC(=O)C(=C(C(=O)O)Cl)Cl
InChIInChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
InChIKeyLUMLZKVIXLWTCI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in chlorinated and oxygenated solvents
Slightly soluble in cold water;  soluble in hot water, not benzene, alcohol.
In water, 6.1X10+3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mucochloric Acid: Halogenated Furanone Building Block


Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a chlorinated furanone derivative belonging to the mucohalic acid family. It exists in equilibrium between open-chain (2,3-dichloro-4-oxo-2-butenoic acid) and cyclic hemiacetal (furanone) tautomeric forms [1]. This compound is a known chlorine disinfection byproduct (DBP) in drinking water [1] and serves as a highly functionalized, inexpensive starting material for the synthesis of diverse heterocycles, including 2(5H)-furanone derivatives, γ-lactams, and various bioactive scaffolds [2]. Its core structure features two electron-withdrawing chlorine atoms and an aldehyde moiety, conferring unique reactivity in nucleophilic additions, cyclizations, and alkylation reactions [3].

Mucochloric Acid vs. Mucobromic Acid: Substitution Risks


Direct substitution of mucochloric acid (MCA) with its brominated analog, mucobromic acid (MBA), or other halofuranones is not advisable due to profound differences in genotoxic potency, synthetic yields, and physicochemical properties. While both MCA and MBA are mucohalic acids and share a common furanone scaffold, the replacement of chlorine with bromine atoms fundamentally alters their reactivity, DNA-damaging potential, and behavior in biological and chemical systems. Evidence from multiple independent studies demonstrates that MCA and MBA exhibit distinct mutagenic and genotoxic profiles in both bacterial and mammalian assays . Furthermore, comparative synthetic studies reveal that MCA consistently yields different product distributions and yields compared to MBA, impacting the efficiency and outcome of derivative synthesis [1]. Ignoring these quantifiable differences can lead to erroneous conclusions in toxicological studies, reduced yields in synthetic chemistry, and unexpected results in applications where subtle electronic and steric effects are critical.

Mucochloric Acid vs. Mucobromic Acid: Evidence Guide


Bacterial Mutagenicity: MCA vs. MBA

In the Ames Salmonella typhimurium TA100 assay (without S9 metabolic activation), mucochloric acid (MCA) demonstrates significantly lower bacterial mutagenicity than its brominated analog, mucobromic acid (MBA). The mean molar mutagenicities reported are 2.92 revertant/mmol for MCA compared to 5.54 revertant/mmol for MBA . This represents a 47% reduction in mutagenic potency for MCA relative to MBA under these assay conditions.

Mutagenicity Toxicology Water Disinfection Byproducts

Human Cell DNA Damage: MCA vs. MBA

In cultured human cells, mucochloric acid (MCA) induces significantly less primary DNA damage than mucobromic acid (MBA), as quantified by the alkaline comet assay. While both compounds are clearly genotoxic, MBA is more effective at producing DNA strand breaks [1]. Specifically, the study notes that MBA produces higher levels of DNA breaks, and the repair kinetics differ: DNA damage induced by MBA repairs well over time, whereas damage induced by MCA does not [1]. This indicates a qualitative difference in the nature or persistence of the DNA lesions formed.

Genotoxicity Human Cell Toxicology DNA Damage

Nucleoside Adduct Yield: MCA vs. MBA

When reacted with adenosine in N,N-dimethylformamide (DMF), mucochloric acid (MCA) produces the corresponding chloropropenal derivative (MClA) in a substantially higher yield compared to the bromopropenal derivative (MBrA) formed from mucobromic acid (MBA). The reported yields are 19 mol% for MClA (from MCA) versus only 4 mol% for MBrA (from MBA) [1]. Additionally, MCA reacts with cytidine to yield 7 mol% of MClC, whereas MBA produces only trace levels of product with cytidine [1].

Synthetic Chemistry Nucleoside Adducts DNA Adduct Formation

Crystal Polymorphism: MCA vs. MBA

Mucochloric acid (MCA) exhibits polymorphism, crystallizing in two distinct modifications: the known triclinic form and a previously unknown orthorhombic modification [1]. In contrast, mucobromic acid (MBA) has been found to exist only in a triclinic crystal structure, which is isostructural to the well-known polymorph of MCA [1]. The fundamental difference between the two MCA polymorphs lies in the manner of layer joint: parallel in the triclinic crystal and antiparallel in the orthorhombic crystal [1]. This polymorphic diversity is absent in MBA.

Solid-State Chemistry Crystallography Polymorphism

Aqueous Reactivity and Hydration: MCA vs. MBA

In aqueous solution, mucochloric acid (MCA) and mucobromic acid (MBA) exhibit significantly different hydration constants, which directly impact their electrophilicity and alkylating capacity. The hydration constants were determined to be -0.23 for MCA and 0.17 for MBA [1]. Since hydrates are not electrophilic, these values imply a decrease in the alkylating capacity of both acids, but the difference in constants indicates that MCA and MBA are not equivalent in their reactive behavior in water [1].

Aqueous Chemistry Kinetics Environmental Fate

Application Scenarios for Mucochloric Acid


Controlled DBP Mutagenicity Studies

MCA's lower mutagenic potency (2.92 vs. 5.54 revertant/mmol) compared to MBA makes it a preferred reference compound for calibrating genotoxicity assays when a moderate, rather than high, mutagenic response is required. This allows for better resolution of dose-response relationships and reduces the risk of saturating the assay system with excessive mutations.

Nucleoside Adduct Synthesis

MCA provides significantly higher yields of chloropropenal nucleoside adducts (19 mol% for adenosine derivative) compared to MBA (4 mol%) . This makes MCA the reagent of choice for generating sufficient quantities of these adducts for detailed spectroscopic characterization, NMR analysis, or use as analytical standards in DNA adductomics.

Persistent DNA Damage and Repair Kinetics

Unlike MBA-induced damage, which repairs efficiently, MCA-induced DNA damage shows poor repair over time . This property makes MCA uniquely valuable for studying the cellular consequences of persistent genomic lesions, the mechanisms of damage tolerance, and the long-term effects of unrepaired DNA adducts.

Solid-State Polymorphism Research

MCA's ability to crystallize in two distinct polymorphic forms (triclinic and orthorhombic) offers a platform for investigating how crystal packing and solid-state interactions influence properties like solubility, dissolution rate, and stability. This is not possible with MBA, which exists in only one crystal form, making MCA the superior choice for polymorphism-focused research.

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